molecular formula C15H23BrO B13221953 ({[4-(Bromomethyl)heptyl]oxy}methyl)benzene

({[4-(Bromomethyl)heptyl]oxy}methyl)benzene

Cat. No.: B13221953
M. Wt: 299.25 g/mol
InChI Key: HFTZFPLJXWKHKM-UHFFFAOYSA-N
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Description

({[4-(Bromomethyl)heptyl]oxy}methyl)benzene is an organic compound with the molecular formula C15H23BrO It is characterized by a benzene ring substituted with a bromomethyl group and a heptyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(Bromomethyl)heptyl]oxy}methyl)benzene typically involves the reaction of 4-(bromomethyl)heptanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

({[4-(Bromomethyl)heptyl]oxy}methyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as ethers or amines.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ({[4-(Bromomethyl)heptyl]oxy}methyl)benzene serves as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

While specific biological applications are not well-documented, compounds with similar structures are often explored for their potential as bioactive molecules. They may be investigated for their antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ({[4-(Bromomethyl)heptyl]oxy}methyl)benzene is largely dependent on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • ({[4-(Chloromethyl)heptyl]oxy}methyl)benzene
  • ({[4-(Iodomethyl)heptyl]oxy}methyl)benzene
  • ({[4-(Hydroxymethyl)heptyl]oxy}methyl)benzene

Uniqueness

({[4-(Bromomethyl)heptyl]oxy}methyl)benzene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is a good leaving group, making the compound particularly useful in substitution reactions.

Properties

Molecular Formula

C15H23BrO

Molecular Weight

299.25 g/mol

IUPAC Name

4-(bromomethyl)heptoxymethylbenzene

InChI

InChI=1S/C15H23BrO/c1-2-7-14(12-16)10-6-11-17-13-15-8-4-3-5-9-15/h3-5,8-9,14H,2,6-7,10-13H2,1H3

InChI Key

HFTZFPLJXWKHKM-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCOCC1=CC=CC=C1)CBr

Origin of Product

United States

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